molecular formula C13H18ClNO B11873784 4-(Azepan-1-ylmethyl)-2-chlorophenol

4-(Azepan-1-ylmethyl)-2-chlorophenol

Cat. No.: B11873784
M. Wt: 239.74 g/mol
InChI Key: PWNPISMNIMMSBL-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylmethyl)-2-chlorophenol is an organic compound that features a phenol group substituted with a chlorine atom and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylmethyl)-2-chlorophenol typically involves the reaction of 2-chlorophenol with azepane in the presence of a suitable base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-ylmethyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-(Azepan-1-ylmethyl)-2-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylmethyl)-2-chlorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the azepane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azepan-1-ylmethyl)aniline
  • 1-(Azepan-1-yl)-4-chlorophthalazine
  • 4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one

Uniqueness

4-(Azepan-1-ylmethyl)-2-chlorophenol is unique due to the presence of both a chlorine atom and an azepane ring on the phenol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

4-(azepan-1-ylmethyl)-2-chlorophenol

InChI

InChI=1S/C13H18ClNO/c14-12-9-11(5-6-13(12)16)10-15-7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8,10H2

InChI Key

PWNPISMNIMMSBL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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